molecular formula C23H34O2 B13411741 methyl (4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate

methyl (4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate

Cat. No.: B13411741
M. Wt: 342.5 g/mol
InChI Key: VCDLWFYODNTQOT-PDKRSARISA-N
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Description

Methyl (4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate is a methyl ester derivative of docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid. This compound is characterized by its long carbon chain with six cis double bonds, making it a highly unsaturated molecule. It is commonly found in fish oils and is known for its significant role in human health, particularly in brain and eye development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate typically involves the esterification of docosahexaenoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium methoxide. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves the extraction of docosahexaenoic acid from natural sources such as fish oil, followed by its esterification with methanol. The process is optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form peroxides and other oxidation products.

    Reduction: It can be reduced to form saturated or partially saturated derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Nucleophiles such as hydroxide ions can be used for substitution reactions.

Major Products Formed

    Oxidation: Peroxides and aldehydes.

    Reduction: Saturated methyl esters.

    Substitution: Hydrolyzed products such as docosahexaenoic acid.

Scientific Research Applications

Methyl (4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate has a wide range of applications in scientific research:

    Chemistry: Used as a standard for analytical methods and in the synthesis of complex molecules.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential in treating neurological disorders, cardiovascular diseases, and inflammatory conditions.

    Industry: Used in the formulation of dietary supplements and functional foods.

Mechanism of Action

The mechanism of action of methyl (4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It interacts with various molecular targets, including ion channels and receptors, modulating their activity and contributing to its beneficial effects on health.

Comparison with Similar Compounds

Similar Compounds

    Eicosapentaenoic acid (EPA): Another omega-3 fatty acid with five double bonds.

    Alpha-linolenic acid (ALA): A plant-based omega-3 fatty acid with three double bonds.

Uniqueness

Methyl (4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate is unique due to its high degree of unsaturation and its specific configuration of double bonds, which confer distinct biological properties compared to other omega-3 fatty acids.

Properties

Molecular Formula

C23H34O2

Molecular Weight

342.5 g/mol

IUPAC Name

methyl (4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate

InChI

InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,19-20H,3,6,9,12,15,18,21-22H2,1-2H3/b5-4+,8-7+,11-10+,14-13+,17-16+,20-19-

InChI Key

VCDLWFYODNTQOT-PDKRSARISA-N

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C\CCC(=O)OC

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC

Origin of Product

United States

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